

Application Notes and Protocols for FNDR-20123 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: FNDR-20123

Cat. No.: B8144553

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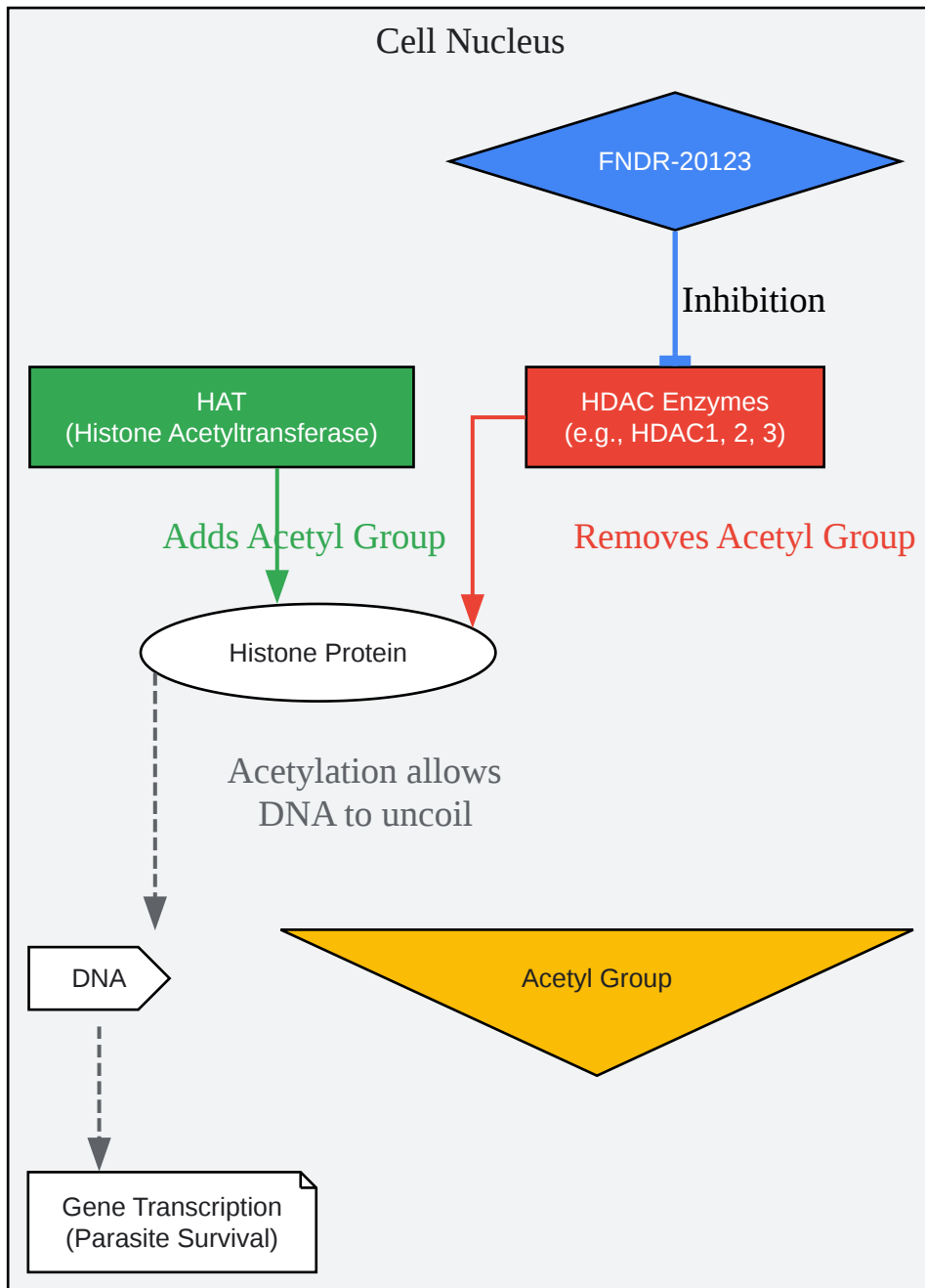
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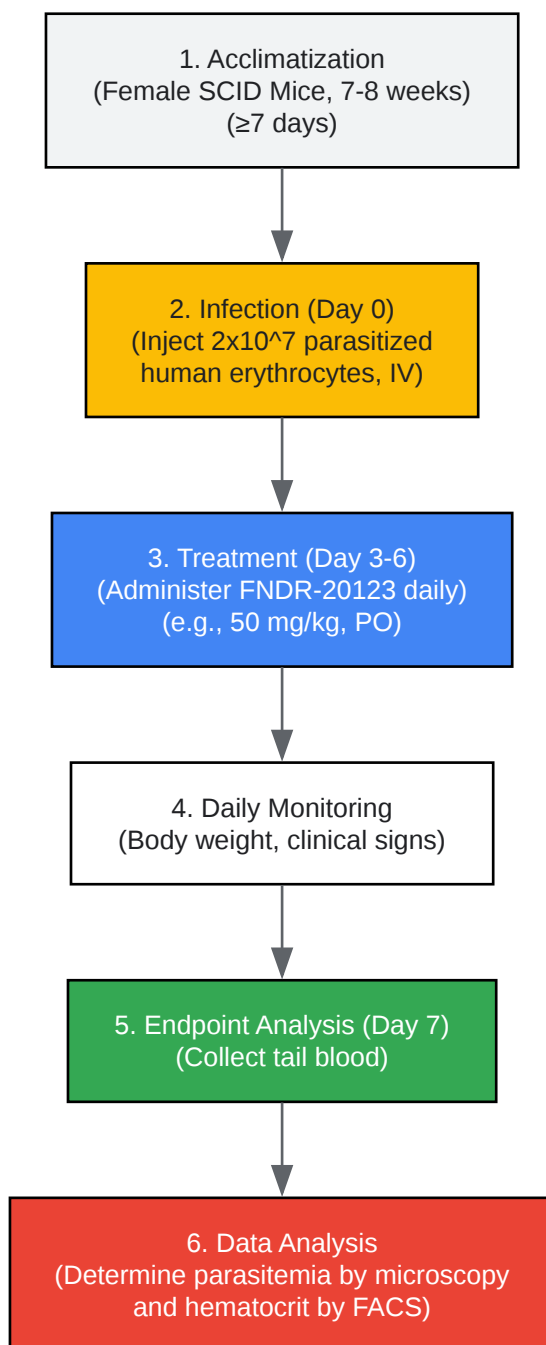
Introduction

FNDR-20123 is a potent, first-in-class, orally active histone deacetylase (HDAC) inhibitor. It has demonstrated significant activity against both *Plasmodium falciparum* and human HDACs, making it a candidate for anti-malarial therapy.[1][2][3] Preclinical studies in various mouse models have been conducted to establish its pharmacokinetic profile, therapeutic efficacy, and safety.[4][5] These notes provide detailed protocols for the preparation and administration of **FNDR-20123** in mice, based on published research.

FNDR-20123 primarily functions by inhibiting HDAC enzymes, including human HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and Class III isoforms. This inhibition disrupts essential post-translational modifications in the parasite, leading to a reduction in parasitemia.

Signaling Pathway





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